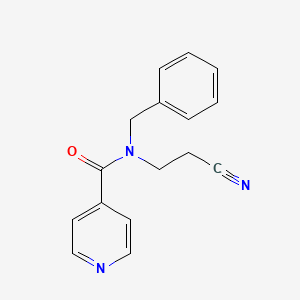![molecular formula C13H12F3N3O2S B6106007 6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6106007.png)
6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is primarily used as a research tool in the development of new drugs for the treatment of cancer, autoimmune diseases, and inflammatory disorders. In
Mechanism of Action
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the development and progression of various types of cancer, autoimmune diseases, and inflammatory disorders. By inhibiting BTK, TAK-659 blocks the downstream signaling pathways that lead to the activation and proliferation of B-cells, thereby inhibiting the growth and survival of cancer cells and reducing inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical studies. It has been found to inhibit the growth and survival of cancer cells in various types of cancer, including lymphoma, leukemia, and solid tumors. TAK-659 has also been shown to reduce inflammation in autoimmune diseases such as rheumatoid arthritis and lupus. In addition, TAK-659 has been found to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages as a research tool in the development of new drugs. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. TAK-659 has also been shown to exhibit potent anti-tumor activity in preclinical studies, which makes it a promising candidate for the development of new cancer therapies. However, TAK-659 has some limitations as a research tool. It is a relatively new compound, and its pharmacological properties are still being studied. In addition, TAK-659 is a synthetic compound, which may limit its use in certain research applications.
Future Directions
There are several future directions for the research and development of TAK-659. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is the development of new compounds based on the structure of TAK-659 with improved pharmacological properties. Additionally, the role of BTK in various diseases is still not fully understood, and further research is needed to elucidate its mechanisms of action and identify new therapeutic targets.
Synthesis Methods
The synthesis of TAK-659 involves several steps starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 2,4-dihydroxypyrimidine with a tert-butyldimethylsilyl (TBDMS) group. The next step involves the reaction of the protected 2,4-dihydroxypyrimidine with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate to yield the corresponding phenol derivative. The phenol derivative is then reacted with 2-bromoethylthiol in the presence of a base to form the desired compound, TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied in scientific research due to its potential applications in various fields. It has been found to be a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and progression of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
properties
IUPAC Name |
4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15,16)8-2-1-3-9(6-8)21-4-5-22-12-18-10(17)7-11(20)19-12/h1-3,6-7H,4-5H2,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWNOXGUUIUMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

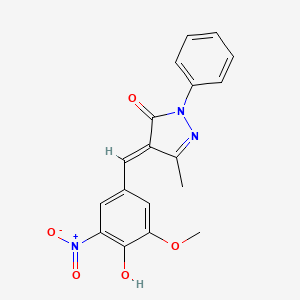
![4-hydroxybenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6105932.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6105943.png)
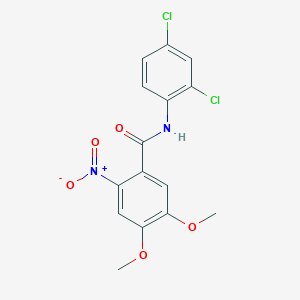
![1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B6105960.png)
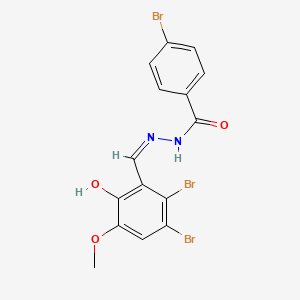
![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6105970.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6105977.png)
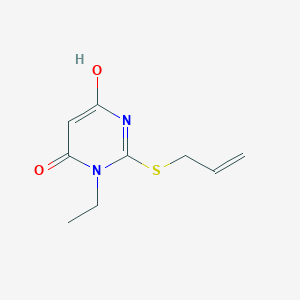
![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-sec-butyl-N-methylbenzenesulfonamide](/img/structure/B6106000.png)
